2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative characterized by a benzodioxole-substituted methyl group at position 3 and an N-(4-ethylphenyl)acetamide moiety at position 1. The benzodioxole group may enhance metabolic stability and bioavailability, while the 4-ethylphenylacetamide substituent could influence receptor binding affinity.
Properties
CAS No. |
923192-12-5 |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.474 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
InChI Key |
YUOWSJKFKCKRNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with pyrimidine-based analogs from patents and pharmacological studies, focusing on structural features, physicochemical properties, and therapeutic implications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrido[3,2-d]pyrimidin-2,4-dione core differs from the pyrazolo[3,4-d]pyrimidine (Example 83) and pyrido[4,3-d]pyrimidin-trioxo (MEK inhibitor) cores.
Substituent Effects: The benzodioxole group in the target compound may improve metabolic stability compared to the fluorine- and isopropoxy-substituted aryl groups in Example 83 .
Physicochemical Properties: Example 83 demonstrates a high melting point (302–304°C), likely due to strong intermolecular interactions from its planar chromen-4-one and pyrazolopyrimidine systems . The target compound’s melting point is unreported but may differ due to its non-planar benzodioxole substituent.
Therapeutic Implications :
- Pyrido-pyrimidine derivatives are frequently explored as kinase inhibitors. The MEK inhibitor’s pyrido[4,3-d]pyrimidine scaffold highlights the structural flexibility of this class in targeting specific kinases . The target compound’s benzodioxole group could modulate selectivity for isoforms like PI3K or CDKs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
